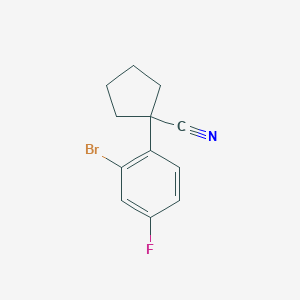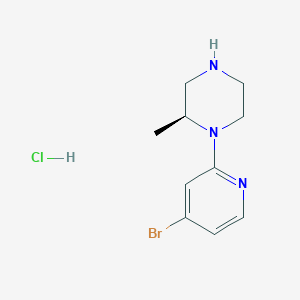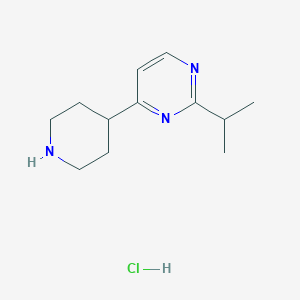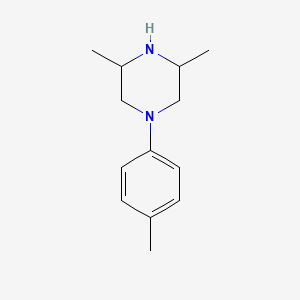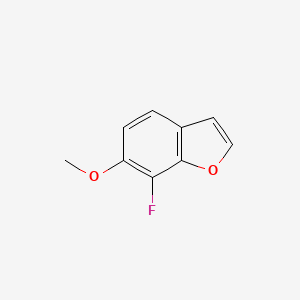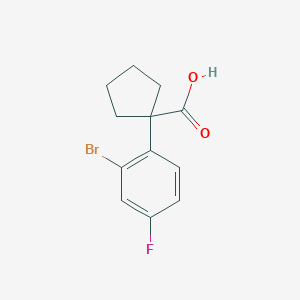
1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C12H12BrFO2 and a molecular weight of 287.12 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety. It is primarily used as a research chemical and building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Cyclopentanecarboxylation: The brominated and fluorinated phenyl compound is then subjected to a cyclopentanecarboxylation reaction to attach the cyclopentanecarboxylic acid group.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide (NaI) and potassium fluoride (KF).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid can be compared with similar compounds such as:
1-(2-Fluorophenyl)cyclopentanecarboxylic Acid: Lacks the bromine atom, which may result in different reactivity and applications.
1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: The fluorine atom is positioned differently, affecting its chemical properties.
1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid:
These comparisons highlight the unique aspects of this compound, particularly its specific halogenation pattern and resulting chemical behavior.
Properties
Molecular Formula |
C12H12BrFO2 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
IQBZUPQRJPXDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


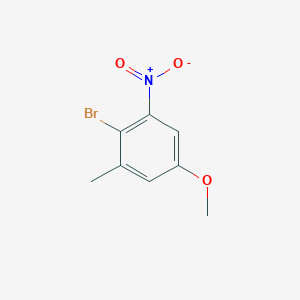
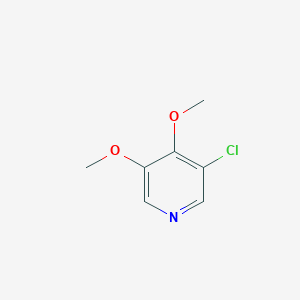

![(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B11718890.png)
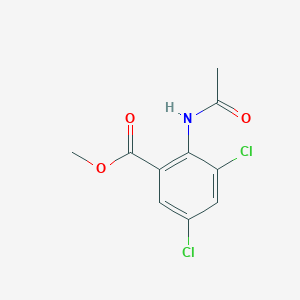
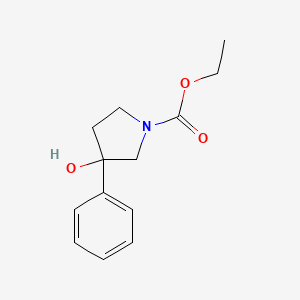
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11718897.png)
![5-Ethyl-2(3H)-benzo[D]oxazolethione](/img/structure/B11718899.png)

